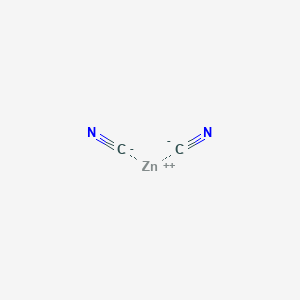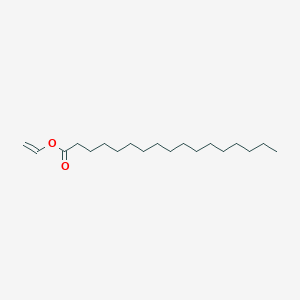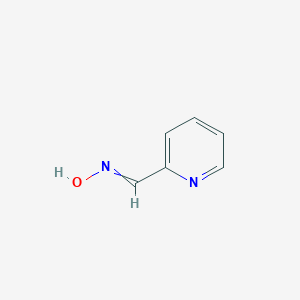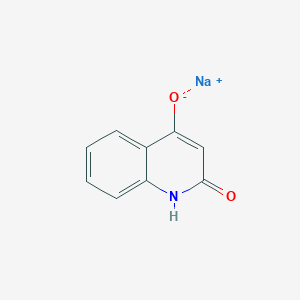
Cianuro de Zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc cyanide is an inorganic compound with the chemical formula Zn(CN)₂. It appears as a white solid and is primarily used in electroplating zinc. Additionally, it has specialized applications in the synthesis of organic compounds .
Aplicaciones Científicas De Investigación
Zinc cyanide has several scientific research applications:
Electroplating: It is widely used in the electroplating of zinc to provide a protective coating on various metals.
Gatterman Reaction:
Catalysis: It acts as a catalyst for the cyanosilylation of aldehydes and ketones.
Chemical Analysis: Zinc cyanide is utilized in analytical chemistry for various chemical analyses.
Mecanismo De Acción
- By binding to cytochrome oxidase, zinc cyanide prevents cells from using oxygen, leading to rapid cell death .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Safety and Hazards
Métodos De Preparación
Zinc cyanide can be synthesized through various methods. One common laboratory method involves the double replacement reaction between potassium cyanide (KCN) and zinc sulfate (ZnSO₄), resulting in the formation of zinc cyanide and potassium sulfate (K₂SO₄) . The reaction is as follows: [ \text{ZnSO}_4 + 2 \text{KCN} \rightarrow \text{Zn(CN)}_2 + \text{K}_2\text{SO}_4 ]
For industrial production, zinc cyanide is often prepared by mixing zinc sulfate with a sodium cyanide solution, adding sulfuric acid, and adjusting the pH to 7.5-8.5 using liquid alkali. The mixture is gradually heated to 75-85°C and reacted for 3.5-4.5 hours to generate zinc cyanide precipitate . The precipitate is then filtered, rinsed with water, dehydrated, dried, and packaged.
Análisis De Reacciones Químicas
Zinc cyanide undergoes various chemical reactions, including:
Substitution Reactions: Zinc cyanide can react with sodium cyanide (NaCN) to form sodium zinc cyanide (Na₂Zn(CN)₄).
Complex Formation: It can form complexes with basic ligands such as hydroxide, ammonia, and additional cyanide.
Decomposition: Zinc cyanide decomposes at high temperatures (800°C) and is insoluble in most solvents.
Comparación Con Compuestos Similares
Zinc cyanide can be compared with other cyanide compounds such as sodium cyanide (NaCN) and potassium cyanide (KCN). While all these compounds release cyanide ions, zinc cyanide is unique due to its application in electroplating and its ability to form stable complexes with various ligands . Similar compounds include:
- Sodium Cyanide (NaCN)
- Potassium Cyanide (KCN)
- Copper Cyanide (CuCN)
- Silver Cyanide (AgCN)
Zinc cyanide’s distinct properties and applications make it a valuable compound in both industrial and research settings.
Propiedades
Número CAS |
557-21-1 |
|---|---|
Fórmula molecular |
C2N2Zn |
Peso molecular |
117.4 g/mol |
Nombre IUPAC |
zinc;dicyanide |
InChI |
InChI=1S/2CN.Zn/c2*1-2;/q2*-1;+2 |
Clave InChI |
GTLDTDOJJJZVBW-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[Zn+2] |
| 557-21-1 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.1.1]heptane-2-methanamine, 6,6-dimethyl-, (1R,2S,5R)-rel-](/img/structure/B213138.png)












